6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a piperidine ring, a fluorophenyl group, and an oxadiazolopyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, fluorobenzene, and piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may act as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H,8H-bis(1,2,5-oxadiazolo)[3,4-b3’,4’-e]pyrazine:
Furazano[3,4-b]pyrazine derivatives: These compounds are explored for their use in chemotherapy as mitochondrial uncouplers.
Uniqueness
6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H21FN6O |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
InChI |
InChI=1S/C22H21FN6O/c23-17-6-8-18(9-7-17)24-21-22(26-20-19(25-21)27-30-28-20)29-12-10-16(11-13-29)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,24,25,27) |
InChI Key |
XOWGLINOCBZWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=NON=C4N=C3NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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